molecular formula C14H7ClF6O2S B1273967 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride CAS No. 885950-94-7

3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

Cat. No.: B1273967
CAS No.: 885950-94-7
M. Wt: 388.71 g/mol
InChI Key: MYMUROIBJCPGHV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the slow addition of trifluoromethanesulfonic acid to a cooled solution of phenol trifluoromethanesulfonate[2][2]. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, which can enhance the chemical and physical properties of the resulting compounds.

    Biology and Medicine: This compound is used in the synthesis of pharmaceuticals and biologically active molecules, contributing to the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties[][4].

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual trifluoromethyl groups and the presence of a sulfonyl chloride functional group, which together provide a combination of reactivity and stability that is valuable in both research and industrial applications.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-2-8(6-12)9-4-10(13(16,17)18)7-11(5-9)14(19,20)21/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMUROIBJCPGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181949
Record name 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-94-7
Record name 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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